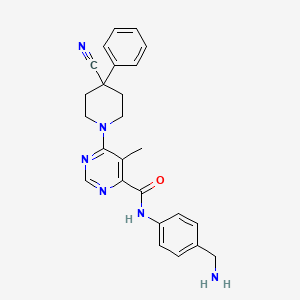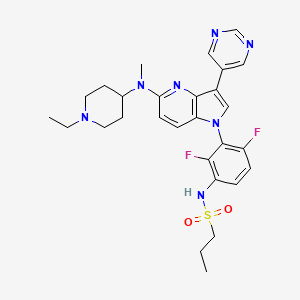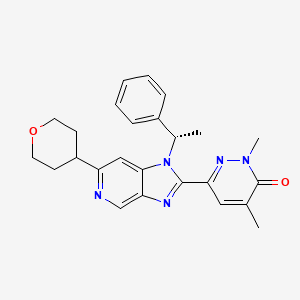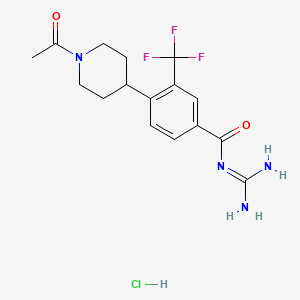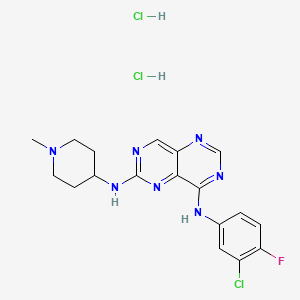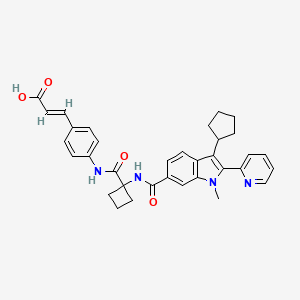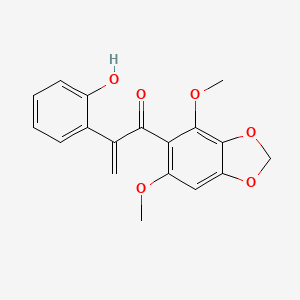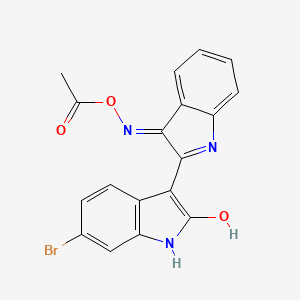
Bis-PEG4-sulfonic acid
Übersicht
Beschreibung
Bis-PEG4-sulfonic acid is a polyethylene glycol-based linker that contains sulfonic acid moieties. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins within cells by leveraging the ubiquitin-proteasome system . The presence of sulfonic acid groups enhances the water solubility of the compound, making it suitable for various biological and chemical applications .
Wirkmechanismus
Target of Action
Bis-PEG4-sulfonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound linker connects these two ligands, enabling the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound, as part of a PROTAC, is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By recruiting an E3 ubiquitin ligase to a specific target protein, PROTACs can selectively degrade target proteins .
Pharmacokinetics
As a peg-based linker, it is expected to enhance the water solubility of the protacs , which could potentially improve their bioavailability.
Result of Action
The primary result of the action of this compound, as part of a PROTAC, is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins, potentially providing therapeutic benefits in diseases where the target protein is overexpressed or mutated.
Action Environment
The action of this compound, as part of a PROTAC, is influenced by the intracellular environment. The ubiquitin-proteasome system, which is exploited by PROTACs for the degradation of target proteins, is an intracellular process . Therefore, factors that affect the intracellular environment, such as pH and the presence of other proteins, could potentially influence the action, efficacy, and stability of PROTACs that use this compound as a linker.
Biochemische Analyse
Biochemical Properties
Bis-PEG4-sulfonic acid interacts with various biomolecules in biochemical reactions. The sulfonic acid groups in the compound can participate in esterification, halogenation, and displacement reactions. This property makes this compound a versatile linker in the synthesis of PROTACs .
Cellular Effects
As a component of PROTACs, it plays a crucial role in the selective degradation of target proteins . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
This compound, as a part of PROTACs, contributes to the mechanism of action of these molecules. PROTACs contain two different ligands connected by a linker like this compound; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs guide the ubiquitin-proteasome system to selectively degrade target proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis-PEG4-sulfonic acid involves the reaction of polyethylene glycol with sulfonic acid derivatives. The process typically includes the following steps:
Esterification: Polyethylene glycol is reacted with a sulfonic acid derivative under acidic conditions to form the ester linkage.
Halogenation: The esterified product is then subjected to halogenation to introduce halogen atoms into the molecule.
Displacement: The halogenated product undergoes a displacement reaction with a sulfonic acid group to yield this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Bis-PEG4-sulfonic acid can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Halogenation: Introduction of halogen atoms into the molecule.
Displacement: Replacement of halogen atoms with other functional groups
Common Reagents and Conditions
Esterification: Typically involves the use of an acid catalyst such as sulfuric acid.
Halogenation: Uses halogenating agents like chlorine or bromine.
Displacement: Involves nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include various esterified, halogenated, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Bis-PEG4-sulfonic acid has a wide range of applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-sulfone-PEG4-acid: Contains sulfone groups instead of sulfonic acid groups.
Bis-PEG4-carboxylic acid: Contains carboxylic acid groups instead of sulfonic acid groups.
Uniqueness
Bis-PEG4-sulfonic acid is unique due to its sulfonic acid moieties, which enhance its water solubility and reactivity in various chemical reactions. This makes it particularly suitable for applications in PROTAC synthesis and other biological processes .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O10S2/c11-21(12,13)9-7-19-5-3-17-1-2-18-4-6-20-8-10-22(14,15)16/h1-10H2,(H,11,12,13)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCFPXZEPHPAIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS(=O)(=O)O)OCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272844 | |
| Record name | 3,6,9,12-Tetraoxatetradecanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807539-08-7 | |
| Record name | 3,6,9,12-Tetraoxatetradecanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatetradecanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


